(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKMZNDSHKZFHO-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147892 | |
| Record name | 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242770-51-9 | |
| Record name | 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242770-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Framework
The most widely documented route involves the use of Grignard reagents to generate a boronate ester intermediate. A bromostyryl derivative reacts with an organomagnesium compound (e.g., isopropylmagnesium chloride) in tetrahydrofuran (THF) at low temperatures (-10°C to -78°C). Subsequent treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the target compound after aqueous workup and purification.
Key Steps:
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Generation of the Grignard Intermediate :
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Borylation Reaction :
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Workup and Purification :
Representative Data:
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Bromostyrene | i-PrMgCl | THF | -10°C | 2 h | 72% |
| 1-Bromo-4-chloro-2,5-difluorobenzene | i-PrMgCl | THF | -10°C | 2 h | 62% |
| 2-Bromothiophene | n-BuLi | THF | -78°C | 8 h | 78% |
Mechanistic Insight : The Grignard reagent abstracts a bromine atom, generating a styryl anion that attacks the electrophilic boron center in the dioxaborolane. Steric hindrance from the tetramethyl groups on the dioxaborolane ring enhances regioselectivity.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
While less common for this specific compound, analogous boronate esters are synthesized via palladium-catalyzed cross-coupling. A styryl bromide reacts with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and potassium carbonate.
Optimization Challenges:
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Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) is optimal for minimizing homocoupling byproducts.
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Solvent Effects : Toluene outperforms THF due to better stability of the palladium complex at elevated temperatures (80–100°C).
Limitations:
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Lower yields (50–60%) compared to Grignard methods.
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Requires rigorous exclusion of moisture and oxygen.
Low-Temperature Lithiation Strategies
Directed Ortho-Metalation
Directed lithiation of 4-bromostyrene derivatives using n-butyllithium (-78°C) followed by borylation provides an alternative route. This method is advantageous for substrates sensitive to Grignard conditions.
Example Protocol:
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Lithiation :
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Quenching with Boronate Ester :
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Isolation :
Industrial-Scale Considerations
Continuous Flow Reactors
Recent advances employ continuous flow systems to enhance reproducibility and safety. Key parameters include:
Economic Analysis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 70% | 85% |
| Catalyst Consumption | 5 mol% | 2 mol% |
| Reaction Time | 12 h | 1 h |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation: The bromostyryl group can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The bromine atom in the bromostyryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products
The major products formed from these reactions include various styryl derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules.
Material Science: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics.
Medicinal Chemistry: Employed in the synthesis of potential drug candidates due to its ability to form diverse molecular structures.
Biological Research: Used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Mechanism of Action
The mechanism by which (E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The palladium-catalyzed coupling process involves the formation of a palladium complex with the bromostyryl group, followed by transmetalation with the boron moiety and reductive elimination to form the desired product.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s reactivity and physical properties are influenced by its para-bromostyryl group. Comparisons with structurally analogous dioxaborolane derivatives are summarized in Table 1 .
Key Observations :
- Bromine vs. Methoxy : The bromine substituent in the target compound enhances electrophilicity, making it more reactive in palladium-catalyzed cross-couplings compared to the electron-donating methoxy group in (E)-2-(4-Methoxystyryl)-dioxaborolane .
- Styryl vs. Phenyl : The styryl group in the target compound enables conjugation, which is absent in 2-(4-Bromophenyl)-dioxaborolane, affecting UV-Vis absorption and applications in optoelectronics .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The bromine substituent in the target compound facilitates coupling with aryl halides, whereas methoxy or fluorine derivatives require harsher conditions or directing groups .
- Stability : The styryl group’s conjugation stabilizes the boron center, reducing hydrolysis compared to alkylboronates (e.g., 2-(4-Bromomethylphenyl)-dioxaborolane) .
Biological Activity
(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H18BBrO2
- Molecular Weight : 309.01 g/mol
- CAS Number : 1242770-51-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound is primarily noted for its potential applications in medicinal chemistry and organic synthesis.
Anticancer Activity
Research indicates that compounds containing bromostyryl groups often exhibit anticancer properties. For instance:
- A study demonstrated that related bromostyryl derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
Some studies have suggested that boron-containing compounds can possess antimicrobial activities:
- In vitro assays have shown that certain dioxaborolanes can inhibit the growth of bacterial strains. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy against microbial pathogens .
Study on Anticancer Activity
A notable case study involved the synthesis and evaluation of this compound in relation to its anticancer properties:
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : The compound was tested against several cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells.
- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest |
Synthesis and Application in Organic Reactions
The compound's utility in organic synthesis has also been highlighted:
Q & A
Q. What are the most effective synthetic routes for preparing (E)-2-(4-bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is synthesized via hydroboration of terminal alkynes using pinacolborane (HBpin) under catalytic conditions. For example, zinc-catalyzed hydroboration of 4-bromoethynylbenzene yields the target compound in 85% yield with excellent stereoselectivity for the (E)-isomer. Key steps include:
- Use of 2 mol% Zn(OTf)₂ as a catalyst.
- Reaction in anhydrous THF at 60°C for 12 hours.
- Purification via flash chromatography (2% EtOAc in hexane) .
Q. How can NMR spectroscopy be optimized to characterize this compound?
The compound exhibits distinct ¹H and ¹³C NMR signals for the styryl moiety (e.g., vinyl protons at δ 6.5–7.5 ppm). However, the carbon directly bonded to boron (C-B) is often not observed in ¹³C NMR due to quadrupolar relaxation effects from the adjacent boron atom. To mitigate this:
- Use high-field NMR (≥400 MHz) to enhance resolution.
- Record ¹¹B NMR to confirm boron environment (δ ~30 ppm for dioxaborolane) .
Q. What are the primary applications of this compound in organic synthesis?
This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 4-bromostyryl group into aromatic systems. Its stability under basic conditions and compatibility with palladium catalysts make it ideal for constructing conjugated polymers or pharmaceutical intermediates .
Advanced Research Questions
Q. How does the choice of catalyst influence stereoselectivity in the hydroboration of 4-bromoethynylbenzene?
Transition-metal catalysts (e.g., Zn, Cu, or Rh) dictate stereoselectivity via distinct mechanistic pathways. For instance:
- Zinc catalysts promote anti-hydroboration, favoring the (E)-isomer through a Lewis acid-mediated mechanism.
- Rhodium catalysts (e.g., Rh(PPh₃)₃Cl) enable syn-addition, producing the (Z)-isomer via oxidative addition.
Controlled studies show Zn(OTf)₂ achieves >95% (E)-selectivity under mild conditions .
Q. How can conflicting spectroscopic data for boron-containing compounds be resolved?
Discrepancies in NMR or mass spectrometry (MS) data often arise from:
- Quadrupolar broadening in ¹¹B NMR, which can be minimized using relaxation agents or lower temperatures.
- Isotopic splitting in MS due to natural boron isotopes (¹⁰B and ¹¹B). High-resolution MS (HRMS) or isotopic enrichment (e.g., ¹¹B) clarifies molecular ion patterns .
Q. What strategies improve the stability of this compound under aqueous conditions?
While dioxaborolanes are moisture-sensitive, stability can be enhanced by:
Q. How do electronic effects of the 4-bromo substituent impact reactivity in cross-coupling reactions?
The electron-withdrawing bromo group:
- Activates the styryl moiety for nucleophilic attack in Pd-catalyzed couplings.
- Reduces boronate electrophilicity , requiring stronger bases (e.g., Cs₂CO₃) to facilitate transmetallation.
Comparative studies with non-brominated analogs show a 20–30% increase in coupling efficiency for the bromo derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
